REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:10][C:9]([CH3:12])([CH3:11])[CH2:8][CH2:7][CH:6]1[O:13]C(C)OCC)([O:3]C)=O.[CH:19]([Mg]Br)=[CH2:20].[CH:23](Br)=[CH2:24].Cl>C1COCC1.C(Cl)Cl.CCOC(C)=O>[OH:13][CH:6]1[CH2:7][CH2:8][C:9]([CH3:11])([CH3:12])[CH2:10][CH:5]1[C:1](=[O:3])[CH2:23][CH2:24][CH:19]=[CH2:20] |f:5.6|
|
Name
|
CH2Cl2 AcOEt
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CCOC(=O)C
|
Name
|
2-carbomethoxy-4,4-dimethyl-1-(2-methyl-1,3-dioxapent-1-yl)cyclohexane
|
Quantity
|
5.16 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1C(CCC(C1)(C)C)OC(OCC)C
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
5.35 g
|
Type
|
reactant
|
Smiles
|
C(=C)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 4 hours the mixture was cooled
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
Extraction of the mixture
|
Type
|
CUSTOM
|
Details
|
with Et2O, removal of the solvents
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OC1C(CC(CC1)(C)C)C(CCC=C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |